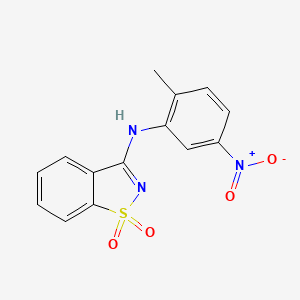

N-(2-methyl-5-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methyl-5-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MNBD and is a member of the benzisothiazolone family.

Wissenschaftliche Forschungsanwendungen

Desulfurization and Formation of Amidine Derivatives

The desulfurization process of similar nitrophenyl-isothiazol imines has been studied, revealing the formation of unstable intermediates leading to the production of amidine derivatives. Such reactions showcase the reactivity of these compounds under specific conditions, offering pathways to novel chemical entities (Argilagos, Kunz, Linden, & Heimgartner, 1998) Desulfurizationof4−Nitro−N,2−diphenyl−3−(phenylamino)isothiazol−5(2H)−imine.

Generation and Reactions of Aza-ortho-xylylenes

Research into the thermal elimination of sulfur dioxide from benzisothiazolines to yield reactive azo-ortho-xylylenes highlights the versatility of these compounds in synthesizing cycloaddition reaction products and various adducts through nucleophilic reactions (Danikiewicz, Wojciechowski, & Olejnik, 1995) Generationandreactionsofaza−ortho−xylylenesintheinjectorofGC/MSsystem.

Azo Coupling Products and Structural Studies

The reaction of similar diazonium compounds with aromatic amines leading to N-substituted azo compounds and triazenes has been explored. These reactions not only provide insight into the structural versatility of these compounds but also into their potential applications in dye and pigment industries (Pr̆ikryl, Černý, Bělohlavová, Macháček, & Lyčka, 2007) Structureofazocouplingproductsof5−nitro−2,1−benzisothiazole−3−diazoniumhydrogensulphatewitharomaticaminesStructure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic aminesStructureofazocouplingproductsof5−nitro−2,1−benzisothiazole−3−diazoniumhydrogensulphatewitharomaticamines.

Synthesis and Characterization of Schiff Bases

Recent advancements in the synthesis and characterization of Schiff bases incorporating benzothiazole derivatives highlight their potential in material science, particularly in the development of optical materials with antimicrobial properties (Mishra, Kumar, Pandey, Anand, Yadav, Srivastava, & Pandey, 2020) Synthesis,characterization,opticalandanti−bacterialpropertiesofbenzothiazoleSchiffbasesandtheirlanthanide(III)complexes.

Graphene-based Catalysis for Nitro Compound Reduction

The exploration of graphene-based catalysts for the reduction of nitro compounds to amines demonstrates the compound's relevance in environmental chemistry, offering a green approach to the synthesis of valuable amines from readily available nitroarenes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020) Recentprogressesingraphene−based(photo)catalystsforreductionofnitrocompounds.

Eigenschaften

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-9-6-7-10(17(18)19)8-12(9)15-14-11-4-2-3-5-13(11)22(20,21)16-14/h2-8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXGIQBLCNLJBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)

![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)

![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)